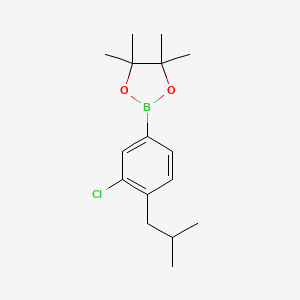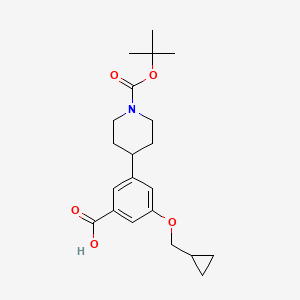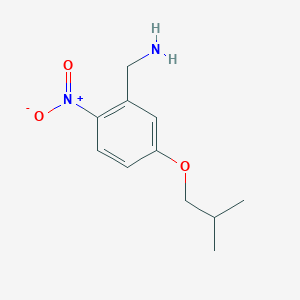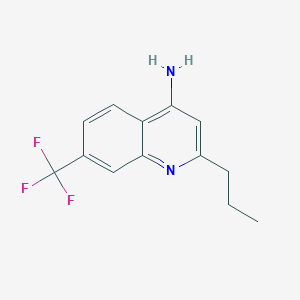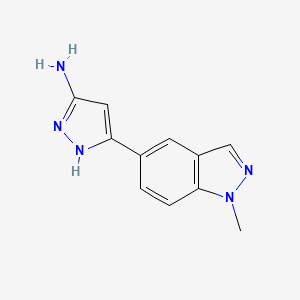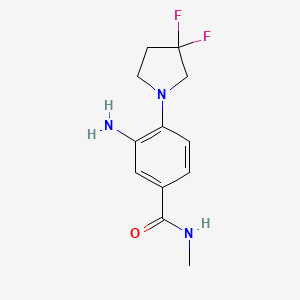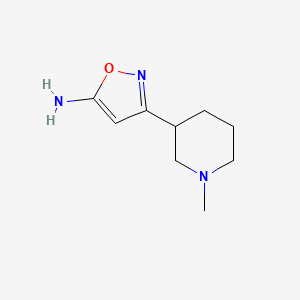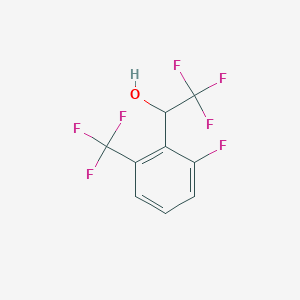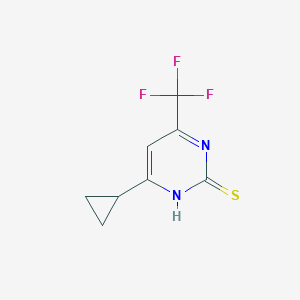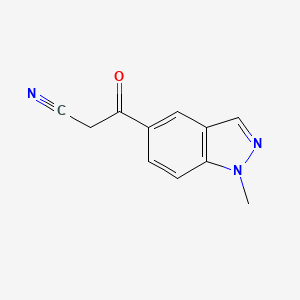![molecular formula C18H21NO2 B13714421 3'-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13714421.png)
3'-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine is a complex organic compound that features a biphenyl core substituted with a methyl group and an amine group, along with a tetrahydropyran-4-yloxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.
Introduction of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via an etherification reaction using tetrahydropyranyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the biphenyl core or the amine group, potentially leading to hydrogenated biphenyl derivatives or amines.
Substitution: The compound can undergo various substitution reactions, such as halogenation or nitration, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3’-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Materials Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can serve as a probe for studying biological processes involving amine-containing molecules.
Wirkmechanismus
The mechanism of action of 3’-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target proteins, while the biphenyl core can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyltetrahydropyran: Shares the tetrahydropyran group but lacks the biphenyl core and amine group.
4-Aminobiphenyl: Contains the biphenyl core and amine group but lacks the tetrahydropyran substituent.
Tetrahydropyran-4-yl Ether Derivatives: Compounds with similar ether linkages but different aromatic cores.
Uniqueness
3’-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine is unique due to the combination of its biphenyl core, tetrahydropyran substituent, and amine group. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.
Eigenschaften
Molekularformel |
C18H21NO2 |
|---|---|
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
4-(3-methylphenyl)-2-(oxan-4-yloxy)aniline |
InChI |
InChI=1S/C18H21NO2/c1-13-3-2-4-14(11-13)15-5-6-17(19)18(12-15)21-16-7-9-20-10-8-16/h2-6,11-12,16H,7-10,19H2,1H3 |
InChI-Schlüssel |
ZQSLOJPCQKCOLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)N)OC3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


